N-((1,1-Dimethylethoxy)carbonyl)-4-(trifluoromethyl)-L-phenylalanine

Peptide Synthesis Physicochemical Characterization Solid-Phase Chemistry

N-((1,1-Dimethylethoxy)carbonyl)-4-(trifluoromethyl)-L-phenylalanine (Boc-Phe(4-CF₃)-OH) is an orthogonally protected non-natural amino acid derivative characterized by a Boc-protected α-amine and a para-trifluoromethyl substituent on the phenyl ring. As a phenylalanine derivative, it serves as a building block for solid-phase peptide synthesis (SPPS) where the electron-withdrawing and lipophilic CF₃ group modulates peptide physicochemical properties.

Molecular Formula C15H18F3NO4
Molecular Weight 333.30 g/mol
CAS No. 114873-07-3
Cat. No. B558654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1,1-Dimethylethoxy)carbonyl)-4-(trifluoromethyl)-L-phenylalanine
CAS114873-07-3
Synonyms114873-07-3; Boc-Phe(4-CF3)-OH; Boc-L-4-Trifluoromethylphenylalanine; (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-(trifluoromethyl)phenyl)propanoicacid; Boc-4-(trifluoromethyl)-L-phenylalanine; N-BOC-4-(Trifluoromethyl)-L-phenylalanine; BOC-L-4-TRIFLUOROMETHYLPHE; Boc-4-Trifluoromethyl-L-Phenylalanine; n-boc-4-trifluoromethyl-l-phenylalanine; ST51041424; (2S)-2-[(tert-butoxycarbonyl)amino]-3-[4-(trifluoromethyl)phenyl]propanoicacid; (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(trifluoromethyl)phenyl]propanoicacid; Boc-L-phe(4-CF3)-OH; AC1ODUFS; 15017_ALDRICH; SCHEMBL441305; 15017_FLUKA; CTK4A8951; MolPort-000-151-712; SMVCCWNHCHCWAZ-NSHDSACASA-N; 167496-29-9; ZINC2569247; ANW-61835; AKOS015836550; AB07089
Molecular FormulaC15H18F3NO4
Molecular Weight333.30 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C(F)(F)F)C(=O)O
InChIInChI=1S/C15H18F3NO4/c1-14(2,3)23-13(22)19-11(12(20)21)8-9-4-6-10(7-5-9)15(16,17)18/h4-7,11H,8H2,1-3H3,(H,19,22)(H,20,21)/t11-/m0/s1
InChIKeySMVCCWNHCHCWAZ-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

N-Boc-4-trifluoromethyl-L-phenylalanine (CAS 114873-07-3) Technical Specifications and Procurement Baseline


N-((1,1-Dimethylethoxy)carbonyl)-4-(trifluoromethyl)-L-phenylalanine (Boc-Phe(4-CF₃)-OH) is an orthogonally protected non-natural amino acid derivative characterized by a Boc-protected α-amine and a para-trifluoromethyl substituent on the phenyl ring. As a phenylalanine derivative, it serves as a building block for solid-phase peptide synthesis (SPPS) where the electron-withdrawing and lipophilic CF₃ group modulates peptide physicochemical properties. Commercial specifications include molecular formula C₁₅H₁₈F₃NO₄, molecular weight 333.3 g/mol, purity ≥95–98%, melting point 135–141°C, and optical rotation [α]D = +5.4° (c=1% in MeOH) [1] .

Boc Acid-labile Boc protection enables orthogonal SPPS strategies when Fmoc chemistry is incompatible
para-CF₃ Electron-withdrawing and lipophilic CF₃ group modulates peptide physicochemical and binding properties
≥95% Commercial purity specification supports reproducible coupling and low deletion-sequence risk in multi-step SPPS

Why N-Boc-4-trifluoromethyl-L-phenylalanine Cannot Be Interchanged with Other Fluorinated Phenylalanine Analogs


Fluorinated phenylalanine derivatives exhibit profound substituent-dependent differences in electronic character, lipophilicity, and biological recognition that preclude generic substitution. The para-CF₃ group introduces distinct electron-withdrawing effects and steric bulk relative to mono-fluoro, ortho-CF₃, or meta-CF₃ analogs, while the Boc protecting group defines orthogonal synthetic compatibility distinct from Fmoc-protected or unprotected variants . Critically, studies on fluorinated phenylalanine-containing proteasome inhibitors demonstrate that the position and identity of fluorine substitution dramatically alters inhibitor potency and subunit selectivity profiles [1], underscoring that even structurally proximate analogs cannot be substituted without altering downstream experimental outcomes.

Regioisomeric mismatch
para-CF₃ substitution creates distinct electronic distribution vs. meta-CF₃ analogs; reported SAR shows regioisomer‑dependent inhibitor potency and selectivity may shift
Fluorine substitution pattern
4‑CF₃ differs qualitatively from 4‑F and non‑fluorinated phenylalanine in lipophilicity and electron withdrawal; proteasome inhibitor studies demonstrate that fluorine identity and position profoundly alter biological recognition
Protecting group incompatibility
Boc (acid‑labile) and Fmoc (base‑labile) derivatives are not interchangeable; SPPS protocol choice dictates which protecting group is required for orthogonal deprotection

N-Boc-4-trifluoromethyl-L-phenylalanine Quantitative Differentiation Evidence Relative to Analogs


Melting Point and Crystallinity Differentiation: Boc-Phe(4-CF₃)-OH vs. Boc-Phe(4-F)-OH

Boc-Phe(4-CF₃)-OH exhibits a substantially higher melting point range (135–141°C) compared to its mono-fluorinated analog Boc-Phe(4-F)-OH (83–86°C) . This 52–58°C elevation in melting point reflects enhanced intermolecular interactions and crystalline lattice stability attributable to the trifluoromethyl group, which may correlate with improved solid-state storage stability and handling characteristics during weighing and formulation.

Melting point stability
Head-to-head
135–141°C vs. 83–86°C (Boc-Phe(4‑F)‑OH)
52–58°C higher melting range may support improved ambient storage stability and more accurate gravimetric handling for SPPS
Vendor-reported specifications; contextual stability review recommended
Peptide Synthesis Physicochemical Characterization Solid-Phase Chemistry

Regioisomeric Differentiation: Para-CF₃ (Boc-Phe(4-CF₃)-OH) vs. Meta-CF₃ (Boc-Phe(3-CF₃)-OH) Electronic Distribution

The para-trifluoromethyl substituent in Boc-Phe(4-CF₃)-OH creates a distinct electronic distribution along the phenyl ring compared to its meta-substituted regioisomer Boc-Phe(3-CF₃)-OH. While both compounds share identical molecular formula (C₁₅H₁₈F₃NO₄) and molecular weight (333.3 g/mol), the para-substitution positions the strongly electron-withdrawing CF₃ group directly conjugated with the amino acid backbone, maximizing inductive withdrawal and producing different π-electron density profiles [1] . Published studies on proteasome inhibitors demonstrate that the position of fluorinated phenylalanine substitution (ortho, meta, para) exerts a profound and non-linear effect on inhibitor potency and subunit selectivity [2].

Electronic profile comparison
Class-level inference
Para‑CF₃ maximizes resonance withdrawal; meta‑CF₃ primarily inductive effect
Regioisomeric substitution critically influences peptide electronic and steric presentation; correct regioisomer procurement is essential for SAR reproducibility
Para vs. meta electronic distribution inferred from structure; direct head‑to‑head bioactivity data limited
Medicinal Chemistry Structure-Activity Relationship Fluorine Chemistry

Proteasome Inhibitor Potency Enhancement via Fluorinated Phenylalanine Incorporation: Class-Level SAR Evidence

Systematic structure-activity relationship studies published in the Journal of Medicinal Chemistry demonstrate that incorporating fluorinated phenylalanine derivatives into peptide-based proteasome inhibitors has a profound and quantifiable effect on inhibitor potency and selectivity. Specifically, the study by Geurink et al. (2010) showed that strategic placement of fluorine substituents on the phenylalanine residue yielded compound 4a, identified as one of the most β5-specific proteasome inhibitors known at the time of publication [1]. While direct comparative data for Boc-Phe(4-CF₃)-OH versus specific analogs in an identical assay system are not available in the open literature, the class-level evidence establishes that fluorinated phenylalanine building blocks—including para-CF₃ substituted variants—are essential tools for tuning proteasome inhibitor selectivity profiles.

Proteasome β5 selectivity context
Class-level
Fluorinated phenylalanine‑containing inhibitors (e.g., Geurink compound 4a) achieved highly β5‑selective profiles
May support rationale for procuring fluorinated phenylalanine building blocks when targeting subunit‑selective proteasome inhibition
Direct comparative data for Boc-Phe(4‑CF₃)‑OH in identical assay not available; class‑level SAR evidence reviewed
Proteasome Inhibition β5 Subunit Selectivity Antitumor Agent Development

Protecting Group Strategy Differentiation: Boc-Protected vs. Fmoc-Protected 4-Trifluoromethylphenylalanine for Orthogonal SPPS

Boc-Phe(4-CF₃)-OH (MW 333.3 g/mol) provides acid-labile α-amine protection orthogonal to base-labile Fmoc-protected variants such as Fmoc-Phe(4-CF₃)-OH (MW 455.4 g/mol, ΔMW = 122.1 g/mol). This orthogonal protection enables distinct synthetic strategies: Boc chemistry requires HF or TFA cleavage conditions compatible with certain peptide sequences and resin types, whereas Fmoc chemistry employs milder piperidine deprotection . The selection between Boc and Fmoc protection is determined by the target peptide's acid-sensitivity, the desired C-terminal functionalization strategy, and compatibility with post-translational modifications.

Protecting group orthogonality
Head-to-head
Boc (acid‑labile, TFA/HF), MW 333.3; Fmoc (base‑labile, piperidine), MW 455.4, ΔMW 122.1
Procurement decision must align with SPPS protocol; Boc protection essential when Fmoc chemistry is incompatible or Boc‑based fragment condensation is required
Solid-Phase Peptide Synthesis Orthogonal Protection Boc Chemistry

Purity Specification Benchmarking: Boc-Phe(4-CF₃)-OH Commercial Grade Analysis

Commercial N-Boc-4-trifluoromethyl-L-phenylalanine is routinely supplied with purity specifications of ≥95% to >98.0% as determined by HPLC and/or neutralization titration [1] . TCI Chemicals specifies >98.0% (T)(HPLC), with specific rotation [α]20/D = +4.5 to +6.5 deg (c=1, MeOH) [1]. This purity grade is consistent with requirements for SPPS applications where sub-stoichiometric impurities can accumulate across coupling cycles, leading to deletion sequences and truncated peptide byproducts.

Commercial purity specification
Supporting evidence
≥95% to >98.0% (HPLC/titration); within industry‑standard range for SPPS building blocks
Consistent purity specification supports reproducible coupling efficiency and minimizes batch‑to‑batch variability in multi‑step SPPS
Lot‑specific COA should be reviewed; vendor specifications cited
Quality Control Amino Acid Derivatives Peptide Synthesis Reagents

N-Boc-4-trifluoromethyl-L-phenylalanine High-Value Application Scenarios for Scientific Procurement


Solid-Phase Peptide Synthesis of Fluorinated Proteasome Inhibitors Requiring Boc-Compatible Orthogonal Protection

Boc-Phe(4-CF₃)-OH is optimally deployed in Boc-SPPS workflows for constructing fluorinated peptide-based proteasome inhibitors, where the acid-labile Boc group permits orthogonal deprotection strategies relative to base-labile side-chain protecting groups . The para-CF₃ substituent contributes to the enhanced β5 subunit selectivity observed in fluorinated phenylalanine-containing inhibitor series [1]. This application scenario is validated by published SAR studies demonstrating that fluorinated phenylalanine incorporation profoundly affects proteasome inhibitor potency and selectivity profiles [1].

Structure-Activity Relationship Studies of Lipophilic Peptide Modifications Requiring Para-CF₃ Electronic Profile

The para-trifluoromethyl group in Boc-Phe(4-CF₃)-OH imparts a unique combination of high lipophilicity and strong electron-withdrawing character via both inductive and resonance effects . This specific electronic profile differs qualitatively from meta-CF₃ regioisomers (primarily inductive effect) and mono-fluoro analogs (weaker withdrawal), making Boc-Phe(4-CF₃)-OH the appropriate procurement choice for SAR studies investigating para-substituent effects on peptide-receptor binding, membrane permeability, and metabolic stability [1].

Synthesis of Fluorinated Peptide Antimicrobials and Membrane-Active Peptides

4-Trifluoromethyl-L-phenylalanine (the deprotected form of Boc-Phe(4-CF₃)-OH) and its 4-fluoro analog have been introduced into peptide chains to enhance antimicrobial activity . The trifluoromethyl group's increased lipophilicity and metabolic stability relative to hydrogen or fluorine contribute to improved membrane interaction and protease resistance [1]. Boc-Phe(4-CF₃)-OH serves as the protected precursor for incorporating this pharmacophore into antimicrobial peptide sequences via SPPS.

19F NMR Probe Development for Protein Structure and Dynamics Studies

Fluorinated phenylalanine derivatives serve as valuable 19F NMR probes for investigating protein structure, dynamics, and ligand interactions due to the high sensitivity and zero biological background of the 19F nucleus . The para-CF₃ group provides a distinct 19F chemical shift signature distinguishable from mono-fluoro and other fluorinated aromatic probes. Boc-Phe(4-CF₃)-OH enables site-specific incorporation of this 19F NMR reporter into peptides and proteins via chemical synthesis, supporting biophysical characterization studies .

Application
Selection Property
Validation Focus
Boc‑SPPS of fluorinated proteasome inhibitors
Acid‑labile Boc orthogonal to base‑labile side‑chain protection
β5 subunit selectivity and inhibitor potency in proteasome assays
Para‑CF₃ electronic effect SAR studies
Distinct inductive + resonance withdrawal vs. meta‑CF₃ or mono‑fluoro
Target binding, permeability, and metabolic stability modulated by para‑substitution
Fluorinated antimicrobial peptide synthesis
CF₃ increases lipophilicity and metabolic stability (reported)
Antimicrobial activity and membrane interaction in peptide model systems
19F NMR probe incorporation
Para‑CF₃ provides distinct 19F chemical shift signature
Protein structure, dynamics, and ligand interaction studies via 19F NMR
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